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Compound of Interest

Compound Name: Jtv-519 free base

Cat. No.: B1663253 Get Quote

An In-depth Examination of a Multi-Target Cardioprotective Agent

The compound K201, also known as JTV-519, is a 1,4-benzothiazepine derivative with

significant potential in the treatment of various cardiovascular disorders, including cardiac

arrhythmias and heart failure.[1][2] This technical guide provides a comprehensive overview of

the biological activity of K201, with a focus on its molecular mechanisms of action, quantitative

effects on key cellular targets, and the experimental methodologies used to elucidate these

properties. This document is intended for researchers, scientists, and drug development

professionals engaged in cardiovascular pharmacology.

Core Mechanism of Action: Stabilization of the
Ryanodine Receptor 2 (RyR2)
The primary cardioprotective effect of K201 is attributed to its ability to stabilize the ryanodine

receptor 2 (RyR2), a critical intracellular calcium release channel located on the sarcoplasmic

reticulum (SR) of cardiomyocytes.[2][3] In pathological conditions such as heart failure, RyR2

can become "leaky," leading to aberrant diastolic calcium release from the SR. This calcium

leak can contribute to cellular calcium overload, delayed afterdepolarizations (DADs), and

triggered arrhythmias.[4]

K201 acts by binding to RyR2 and stabilizing it in its closed conformation, thereby reducing the

probability of diastolic calcium leak.[2][3] This action helps to restore normal intracellular

calcium homeostasis. The precise mechanism of this stabilization is a subject of ongoing
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research, with some studies suggesting it enhances the binding of the stabilizing protein

calstabin2 (FKBP12.6) to RyR2, while others indicate a direct effect on the channel's

conformation, independent of calstabin2.[3][5][6]

Below is a diagram illustrating the signaling pathway of K201's action on RyR2 and its

downstream consequences.
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K201's primary mechanism of action on the RyR2 channel.

Multi-Channel Blocking Activity
In addition to its effects on RyR2, K201 is a non-specific blocker of several key ion channels in

cardiomyocytes, contributing to its antiarrhythmic properties.[1][7] It has been shown to inhibit

sodium (Na⁺), potassium (K⁺), and L-type calcium (Ca²⁺) channels.[7] This multi-channel

blockade alters the cardiac action potential, which can be beneficial in preventing and

terminating arrhythmias.

The following diagram illustrates the effect of K201 on the major ion channels involved in the

cardiac action potential.
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K201 as a multi-channel blocker affecting the cardiac action potential.

Quantitative Data on K201 Biological Activity
The following tables summarize the quantitative data on the effects of K201 on various cellular

targets.
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Table 1: Inhibitory Concentrations (IC₅₀) of K201 on Ion Channels

Ion
Channel/Curre
nt

Species/Cell
Type

IC₅₀
Holding
Potential

Reference

Sodium Current

(INa)

Guinea Pig

Ventricular

Myocytes

~1.2 µM -60 mV [7]

Sodium Current

(INa)

Guinea Pig

Ventricular

Myocytes

~2 µM -90 mV [7]

L-type Calcium

Current (ICa)

Guinea Pig

Ventricular

Myocytes

~3 µM - [7]

Rapid Delayed

Rectifier K⁺

Current (IKr)

Guinea Pig Atrial

Cells
~1.2 µM - [7]

Inward Rectifier

K⁺ Current (IK1)

Guinea Pig

Ventricular

Myocytes

~5 µM - [7]

Table 2: Effects of K201 on Sarcoplasmic Reticulum Calcium Handling
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Target/Process
Species/Prepa
ration

K201
Concentration

Effect Reference

SERCA ATPase

Activity

Cardiac Muscle

Microsomes
9 µM (IC₅₀)

Inhibition at 0.25

µM Ca²⁺
[2]

SERCA ATPase

Activity

Cardiac Muscle

Microsomes
19 µM (IC₅₀)

Inhibition at 2 µM

Ca²⁺
[2]

SERCA ATPase

Activity

Cardiac Muscle

Microsomes
130 µM (IC₅₀)

Inhibition at 200

µM Ca²⁺
[2]

Spontaneous

Ca²⁺ Release

Rat Ventricular

Myocytes
3 µM (IC₅₀)

Inhibition of

SOICR
[4]

Spontaneous

Ca²⁺ Release

HEK-293 cells

expressing RyR2
17 µM (IC₅₀)

Inhibition of

SOICR
[4]

[³H]ryanodine

binding to RyR2

mutant (N4104K)

- 60 µM (IC₅₀) Inhibition [4]

Diastolic Ca²⁺

Leak

Hypoxic HL-1

Cardiomyocytes
1 µM 35% reduction [8]

Detailed Experimental Protocols
A summary of the key experimental protocols used to characterize the biological activity of

K201 is provided below.

Whole-Cell Patch Clamp Electrophysiology
This technique is used to measure the effects of K201 on various ion channels in isolated

cardiomyocytes.

Cell Preparation: Single ventricular or atrial myocytes are isolated from animal hearts (e.g.,

guinea pig, rabbit) by enzymatic digestion.

Recording Configuration: The whole-cell configuration of the patch-clamp technique is

established using a glass micropipette to gain electrical access to the cell's interior.
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Solutions: The external solution typically contains a physiological salt solution, while the

internal (pipette) solution contains a potassium-based solution to mimic the intracellular

environment. Specific ion channel blockers are often used to isolate the current of interest.

Voltage Protocols: Specific voltage clamp protocols are applied to elicit and measure the

currents through different ion channels (e.g., voltage steps to activate Na⁺ or Ca²⁺ channels,

or ramp protocols for K⁺ channels).

Data Analysis: The peak current amplitude, kinetics of activation and inactivation, and the

current-voltage relationship are analyzed before and after the application of K201 to

determine its effects.

The following diagram outlines the general workflow for a whole-cell patch-clamp experiment.
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Workflow for a whole-cell patch-clamp experiment to study K201's effects.

Confocal Calcium Imaging
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This method is employed to visualize and quantify intracellular calcium dynamics in response to

K201.

Cell Loading: Isolated cardiomyocytes are loaded with a fluorescent calcium indicator, such

as Fluo-4 AM.

Imaging: A confocal laser scanning microscope is used to excite the fluorescent indicator and

detect the emitted fluorescence, which is proportional to the intracellular calcium

concentration.

Experimental Conditions: Cells are typically paced electrically to induce regular calcium

transients. The effects of K201 are assessed under baseline conditions and conditions of

calcium overload (e.g., high extracellular calcium or β-adrenergic stimulation).

Data Analysis: Parameters such as the amplitude and decay kinetics of the calcium

transient, as well as the frequency and amplitude of spontaneous calcium sparks and waves,

are quantified before and after K201 application.

SERCA ATPase Activity Assay
This biochemical assay measures the effect of K201 on the activity of the

sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA).

Preparation of Microsomes: SR-enriched microsomes are isolated from cardiac tissue

homogenates by differential centrifugation.

Assay Principle: The ATPase activity of SERCA is coupled to the oxidation of NADH, which

can be monitored spectrophotometrically as a decrease in absorbance at 340 nm.

Reaction Mixture: The reaction buffer contains ATP, a regenerating system

(phosphoenolpyruvate and pyruvate kinase), lactate dehydrogenase, NADH, and varying

concentrations of free calcium.

Measurement: The reaction is initiated by the addition of microsomes, and the rate of NADH

oxidation is measured. The SERCA-specific activity is determined by subtracting the basal

ATPase activity (measured in the presence of a SERCA inhibitor like thapsigargin) from the
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total ATPase activity. The effect of K201 is determined by measuring the activity at different

concentrations of the compound.

[³H]Ryanodine Binding Assay
This radioligand binding assay is used to assess the interaction of K201 with the RyR2

channel.

Membrane Preparation: SR vesicles rich in RyR2 are prepared from cardiac muscle.

Binding Reaction: The membranes are incubated with a low concentration of [³H]ryanodine

(a high-affinity ligand for the open state of the RyR2 channel) in the presence of varying

concentrations of K201.

Separation and Detection: The membrane-bound [³H]ryanodine is separated from the

unbound ligand by rapid filtration. The amount of radioactivity retained on the filter is

quantified using liquid scintillation counting.

Data Analysis: The specific binding is calculated by subtracting the non-specific binding

(measured in the presence of a large excess of unlabeled ryanodine). The data are then

used to determine the inhibitory effect of K201 on [³H]ryanodine binding.

Conclusion
K201 (JTV-519) is a promising cardioprotective agent with a dual mechanism of action:

stabilization of the RyR2 channel to reduce diastolic calcium leak and blockade of multiple

cardiac ion channels. This unique pharmacological profile makes it a compelling candidate for

the treatment of arrhythmias and heart failure. The quantitative data and experimental protocols

summarized in this guide provide a solid foundation for further research and development of

K201 and related compounds. A thorough understanding of its complex biological activity is

crucial for optimizing its therapeutic potential and ensuring its safe and effective clinical

application.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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